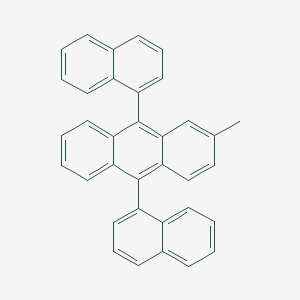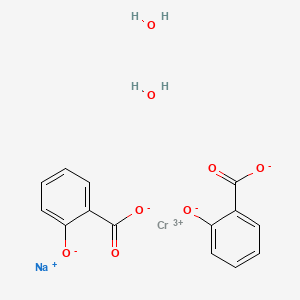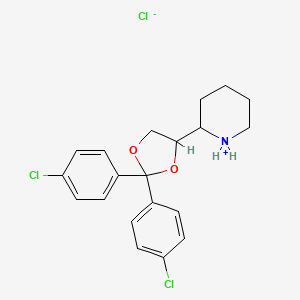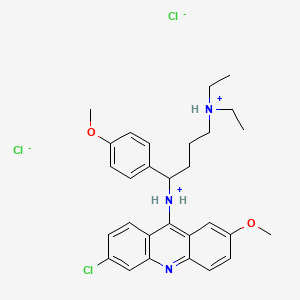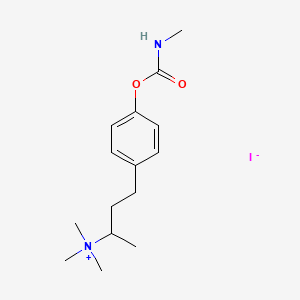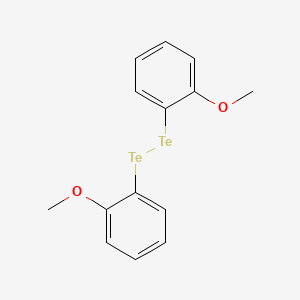
Bis(2-methoxyphenyl)ditellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyphenyl)ditellane: is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two methoxyphenyl groups attached to a ditellane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyphenyl)ditellane typically involves the reaction of 2-methoxyphenyl telluride with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenyl telluride and tellurium tetrachloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.
Reducing Agent: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction of tellurium tetrachloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key considerations for industrial production include maintaining an inert atmosphere, controlling reaction temperature, and ensuring the purity of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxyphenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed:
Oxidation Products: Tellurium oxides.
Reduction Products: Tellurium-containing anions.
Substitution Products: Compounds with substituted functional groups in place of the methoxy groups.
Applications De Recherche Scientifique
Chemistry: Bis(2-methoxyphenyl)ditellane is used as a precursor in the synthesis of various organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium-containing compounds’ effects on biological systems. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Medicine: While not widely used in medicine, this compound’s unique properties make it a candidate for further investigation in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of bis(2-methoxyphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various metals, influencing their reactivity and stability. The exact molecular pathways and targets are still under investigation, but its ability to undergo redox reactions and form stable complexes is central to its activity.
Comparaison Avec Des Composés Similaires
Bis(2-pyridyl)ditellane: Similar in structure but contains pyridyl groups instead of methoxyphenyl groups.
Bis(2-methoxyphenyl)disulfide: Contains sulfur atoms instead of tellurium atoms.
Uniqueness: Bis(2-methoxyphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur or selenium analogs
Propriétés
Numéro CAS |
56821-76-2 |
|---|---|
Formule moléculaire |
C14H14O2Te2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
1-methoxy-2-[(2-methoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14O2Te2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
Clé InChI |
GWLQNUJKGOTBEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1[Te][Te]C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


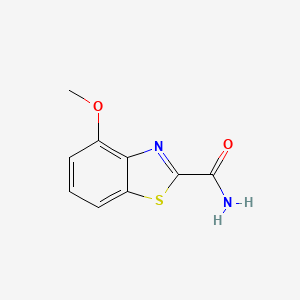

plumbane](/img/structure/B13771670.png)
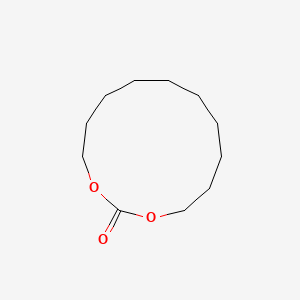
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
